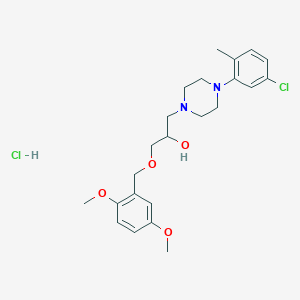

1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-[(2,5-dimethoxyphenyl)methoxy]propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31ClN2O4.ClH/c1-17-4-5-19(24)13-22(17)26-10-8-25(9-11-26)14-20(27)16-30-15-18-12-21(28-2)6-7-23(18)29-3;/h4-7,12-13,20,27H,8-11,14-16H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEQNWGSQWJVVNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COCC3=C(C=CC(=C3)OC)OC)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32Cl2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q. Q1. What are the key physicochemical properties of this compound, and how do they influence its solubility and stability in experimental settings?

The molecular formula is C21H27Cl3N2O2 , with a molar mass of 445.8 g/mol (CAS: 1215796-72-7). Key properties include:

- LogP (partition coefficient) : Estimated to be moderate due to the presence of hydrophilic groups (piperazine, hydroxyl) and lipophilic substituents (chloro, methyl, methoxy).

- Solubility : Likely limited in aqueous solutions due to the hydrophobic aromatic rings; dimethyl sulfoxide (DMSO) or ethanol are recommended for dissolution .

- Stability : Hydrochloride salts generally enhance stability, but sensitivity to light or moisture may require storage under inert conditions (e.g., nitrogen atmosphere) .

Q. Q2. What synthetic strategies are employed to prepare this compound, and what are common yield-limiting steps?

Synthesis typically involves:

Piperazine ring formation : Alkylation of 5-chloro-2-methylaniline with a piperazine precursor.

Ether linkage : Coupling the piperazine intermediate with 2,5-dimethoxybenzyl alcohol via nucleophilic substitution (e.g., using K2CO3 as a base).

Hydrochloride salt formation : Acidic workup with HCl .

Yield limitations often arise during the etherification step due to steric hindrance from the 2,5-dimethoxybenzyl group. Optimizing reaction time (24–48 hours) and temperature (60–80°C) improves yields to ~50–60% .

Q. Q3. Which receptors or enzymes are primary targets of this compound based on structural analogs?

Piperazine derivatives frequently target serotonin (5-HT) receptors and dopamine receptors , particularly 5-HT1A and D2 subtypes. The 2,5-dimethoxybenzyl group may enhance affinity for adrenergic receptors (e.g., α1) . Computational docking studies using analogs suggest moderate binding (Ki ~100–500 nM) to these receptors, but experimental validation is required .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reported biological activities between this compound and structurally similar analogs?

Discrepancies often arise from:

- Substituent effects : The 5-chloro-2-methylphenyl group may reduce off-target binding compared to unsubstituted phenyl analogs.

- Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO) or radioligand concentrations can alter IC50 values.

Methodological recommendations : - Use standardized assays (e.g., NIH Psychoactive Drug Screening Program protocols).

- Perform comparative studies with in vitro and ex vivo models to confirm receptor specificity .

Q. Q5. What advanced analytical techniques are critical for characterizing this compound’s purity and stereochemical configuration?

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry (e.g., methoxy group positions) and salt formation.

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 446.8).

- X-ray crystallography : Resolves stereochemistry of the propan-2-ol moiety (if crystalline) .

Example data :

| Technique | Key Peaks/Findings | Reference |

|---|---|---|

| <sup>1</sup>H NMR | δ 7.2–7.4 (aromatic H), δ 3.7 (methoxy H) | |

| HRMS | m/z 446.8012 (calc. for C21H27Cl3N2O2+) |

Q. Q6. What are the implications of the compound’s bicyclic and methoxy substituents on structure-activity relationships (SAR) in CNS drug discovery?

- Bicyclic systems : Enhance blood-brain barrier (BBB) penetration via increased lipophilicity.

- Methoxy groups : Improve metabolic stability by reducing oxidative dealkylation.

SAR insights : - 2,5-Dimethoxybenzyl : May reduce CYP3A4-mediated metabolism compared to unsubstituted analogs.

- Piperazine linkage : Flexibility allows for diverse receptor interactions but may increase off-target binding .

Q. Q7. How can environmental fate studies (e.g., biodegradation, bioaccumulation) be designed for this compound?

- Biodegradation assays : Use OECD 301B (ready biodegradability) with activated sludge to assess half-life.

- Bioaccumulation : Measure logKow and use quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite).

- Analytical methods : LC-MS/MS for trace detection in water/soil .

Methodological Guidance

Q. Q8. What in vivo models are appropriate for evaluating this compound’s neuropharmacological effects?

- Rodent models : Forced swim test (depression), elevated plus maze (anxiety), or prepulse inhibition (schizophrenia).

- Dosing : Intraperitoneal (5–20 mg/kg) or oral (10–50 mg/kg) administration, with plasma pharmacokinetics monitored via LC-MS .

Q. Q9. How can researchers mitigate synthetic byproducts during large-scale preparation?

- Chromatographic purification : Use flash chromatography (silica gel, CH2Cl2/MeOH gradient) to remove unreacted piperazine.

- Process optimization : Employ flow chemistry for precise temperature control during etherification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.